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molecular formula C10H12O B1595607 1-Methyl-2,3-dihydro-1H-inden-1-OL CAS No. 64666-42-8

1-Methyl-2,3-dihydro-1H-inden-1-OL

Cat. No. B1595607
M. Wt: 148.2 g/mol
InChI Key: ARYNNMVDWALCPX-UHFFFAOYSA-N
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Patent
US05254561

Procedure details

A solution of 25.05 g (0.190 mol) of 1-indanone in 250 ml of anhydrous ether was added over 45 min to a solution of 81.0 ml (0.243 mol) of 3.0M methyl magnesium bromide in ether under N2 whilst stirring magnetically. After completion of the addition, the reaction was heated to reflux for 40 min, allowed to cool, then quenched with 30 ml of saturated ammonium chloride solution. The ether layer was decanted from a white solid, washed with water (2×100 ml), then with saturated sodium chloride solution (100 ml), dried (K2CO3) and evaporated in vacuo to leave 24.64 g (88%) of the title product as an orange oil. NMR δ(CDCl3) 1.57 (3H, s), 2.16-2.24 (2H, m), 2.77-2.89 (1H, m), 2.97-3.09 (1H, m) 7.23-7.38 (4H, m).
Quantity
25.05 g
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[CH3:11][Mg]Br>CCOCC>[OH:10][C:1]1([CH3:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
25.05 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
81 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
quenched with 30 ml of saturated ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The ether layer was decanted from a white solid
WASH
Type
WASH
Details
washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated sodium chloride solution (100 ml), dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1(CCC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.64 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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